3-N-Cbz-氨基-2,6-二氧代-哌啶

描述

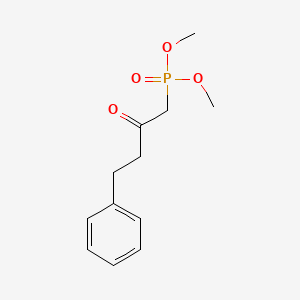

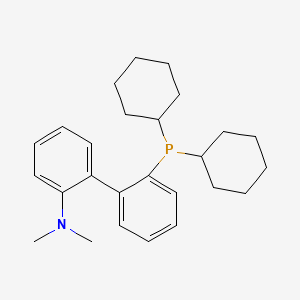

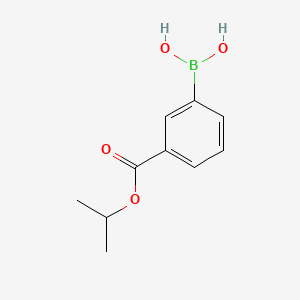

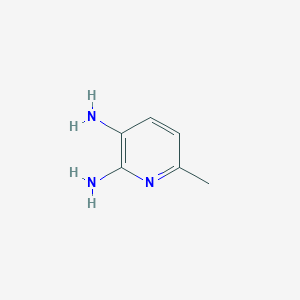

3-N-Cbz-amino-2,6-Dioxo-piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as building blocks for the synthesis of various biologically active molecules. The N-Cbz group, also known as the benzyloxycarbonyl group, is a common protecting group for amines in organic synthesis, which can be removed under mild conditions .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, N-Cbz-3-phenyloxaziridine, a reagent for direct electrophilic N-amination, can be generated in a two-step process. This reagent has been applied to the synthesis of l-hydrazino serine, demonstrating its utility in the preparation of sensitive chiral α-hydrazino acids . Another synthesis approach involves the Wittig reaction of N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde with specific reagents, followed by the removal of the N-Cbz group and reduction of the double bond, as described in the efficient synthesis of cis-2,6-di-(2-quinolylpiperidine) .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. In the case of triazolyl-substituted 3-aminopiperidines, the constitution and relative configuration of the products were established by single-crystal X-ray structure analysis . Although the specific structure of 3-N-Cbz-amino-2,6-Dioxo-piperidine is not detailed in the provided papers, similar analytical methods would likely be employed to elucidate its structure.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic ring opening and cycloaddition reactions. For example, orthogonally N-protected piperidines were prepared from a piperidine building block by nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition . These reactions are crucial for the modification of the piperidine core and the introduction of different substituents, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like 3-N-Cbz-amino-2,6-Dioxo-piperidine are influenced by their molecular structure. The presence of the N-Cbz group, for instance, can affect the compound's solubility, stability, and reactivity. The specific properties of 3-N-Cbz-amino-2,6-Dioxo-piperidine would need to be determined experimentally, but they can be inferred to some extent from related compounds. For example, the N-Cbz group is known to be a readily removable protecting group, which suggests that compounds bearing this group can be deprotected under certain conditions to yield the free amine .

科学研究应用

Application 1: One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

- Summary of Application: This research describes a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Application 2: Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives

- Summary of Application: This research describes the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .

- Methods of Application: The method involves multi-enzyme cascades utilising variants of galactose oxidase and imine reductase .

- Results or Outcomes: The reactions were streamlined into one-pot to prevent potential racemisation of key labile intermediates and led to products with high enantiopurity .

Application 3: Preparation of Lenalidomide

- Summary of Application: “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate”, a variant of “3-N-Cbz-amino-2,6-Dioxo-piperidine”, is used in the preparation of Lenalidomide, a medication used to treat multiple myeloma and myelodysplastic syndromes .

- Results or Outcomes: The outcome of this application is the production of Lenalidomide, a clinically important drug .

Application 4: Dual Protection of Amino Functions

- Summary of Application: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The method involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results or Outcomes: The outcome of this application is the production of products containing one or two Boc-groups resulting from dual protection of amines and amides .

安全和危害

The safety information for 3-N-Cbz-amino-2,6-Dioxo-piperidine includes hazard statements H303, H313, and H333, and precautionary statements P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

属性

IUPAC Name |

benzyl N-(2,6-dioxopiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWWAGUYKLJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370748 | |

| Record name | 3-N-Cbz-amino-2,6-Dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |

CAS RN |

24666-55-5 | |

| Record name | 3-N-Cbz-amino-2,6-Dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。